molecular formula C10H12F3N3O B2615114 2-methyl-N'-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide CAS No. 883010-71-7

2-methyl-N'-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide

Cat. No.: B2615114
CAS No.: 883010-71-7
M. Wt: 247.221
InChI Key: OENABAHSAHIRMX-UHFFFAOYSA-N
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Description

2-methyl-N’-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide typically involves the reaction of 2-methylpropanohydrazide with 4-(trifluoromethyl)-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N’-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N’-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • 2-nitro-4-(trifluoromethyl)phenol

Uniqueness

2-methyl-N’-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-6(2)9(17)16-15-8-5-7(3-4-14-8)10(11,12)13/h3-6H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENABAHSAHIRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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